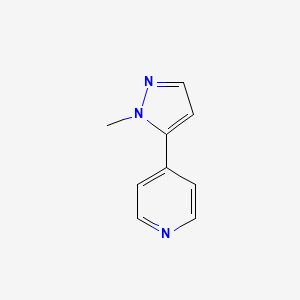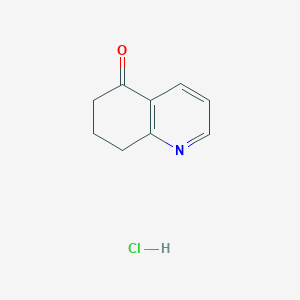
6-(Hydroxymethyl)pyridine-3-boronic acid
Descripción general
Descripción
6-(Hydroxymethyl)pyridine-3-boronic acid is a compound that is part of a broader class of pyridine-based heteroaromatic boronic acid derivatives. These compounds are of significant interest in organic chemistry due to their utility in various chemical reactions and synthesis processes. The boronic acid group in particular makes these compounds versatile intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related pyridine boronic acid derivatives has been explored through innovative methods. A novel diboration/6π-electrocyclization strategy has been reported as an efficient synthesis route for these heterocyclic compounds, starting from readily available materials . Additionally, the synthesis of 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its derivatives has been achieved, highlighting the potential for synthesizing related compounds such as 6-(hydroxymethyl)pyridine-3-boronic acid .
Molecular Structure Analysis
The molecular structure of pyridine boronic acid derivatives is characterized by the presence of a pyridine ring, a versatile scaffold in organic chemistry, and a boronic acid group which is crucial for their reactivity. The structure of a related compound, pyridine-2,6-dicarboxylic acid calcium boric acid hydrate, has been elucidated using X-ray diffraction technology, demonstrating the complex coordination of atoms around the central calcium atom and the importance of hydrogen bonding for crystal stability .
Chemical Reactions Analysis
Pyridine boronic acid derivatives are involved in various chemical reactions. For instance, the aminomethylation of hydroxypyridines has been investigated, showing that the reaction primarily occurs at the 6 and then 4 positions of the pyridine ring. The resulting aminomethyl derivatives can be further transformed into acetoxy derivatives, and subsequently into hydroxy and bromomethyl derivatives. These derivatives can then undergo reactions to form isothioureidomethyl and benzimidazolylthiomethyl derivatives, with their structures confirmed by 1H NMR spectra .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-(hydroxymethyl)pyridine-3-boronic acid are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of the boronic acid group is known to influence the acidity and reactivity of these compounds. The pyridine ring contributes to the stability and electronic properties of the molecule, which are important in its reactivity and potential applications in synthesis. The hydrogen bonding observed in related crystal structures suggests that similar interactions may play a role in the physical properties of 6-(hydroxymethyl)pyridine-3-boronic acid .
Aplicaciones Científicas De Investigación
Luminescent Properties and Electroluminescence
6-(Hydroxymethyl)pyridine-3-boronic acid derivatives display significant luminescent properties. For instance, mixed phenol-pyridine derivatives with boron compounds show bright blue luminescence in both solution and solid state, leading to successful fabrication of white and blue electroluminescent (EL) devices (Zhang et al., 2006). Additionally, a multifunctional boron-containing material integrating hole-transporting, electron-transporting, and emitting components has been synthesized, demonstrating efficient single-layer electroluminescent device capabilities (Zhang et al., 2006).
Chemical Catalysis and Boron Complex Synthesis
The use of boronic acid derivatives, including 6-(Hydroxymethyl)pyridine-3-boronic acid, is prevalent in chemical catalysis. For instance, the reactions of simple boranes with ruthenium pincer complexes involving boron show promising advancements in chemical catalysis (Anaby et al., 2014). Additionally, the synthesis of highly functionalized heteroarylpyridine derivatives through Suzuki–Miyaura cross-coupling reactions with pyridylboronic acids highlights their utility in organic synthesis (Smith et al., 2008).
Synthesis of Pyridine-Based Heteroaromatic Derivatives
A novel synthesis method for pyridine-based heteroaromatic boronic acid derivatives using a diboration/6π-electrocyclization strategy has been developed. This method allows for the creation of a range of functionalized heterocycles from readily available materials (Mora-Radó et al., 2016).
Food Chemistry and Formation of Pyridin-3-ols
6-(Hydroxymethyl)pyridin-3-ol, a compound related to 6-(Hydroxymethyl)pyridine-3-boronic acid, has been studied in the context of food chemistry. Its formation through ring expansion of 5-(hydroxymethy)furfural in the presence of ammonia-producing compounds sheds light on the formation of pyridin-3-ols in foods (Hidalgo et al., 2020).
Safety And Hazards
6-(Hydroxymethyl)pyridine-3-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Propiedades
IUPAC Name |
[6-(hydroxymethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9-11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUQKXAJTUAESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656800 | |
| Record name | [6-(Hydroxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)pyridine-3-boronic acid | |
CAS RN |
913835-98-0 | |
| Record name | B-[6-(Hydroxymethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Hydroxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



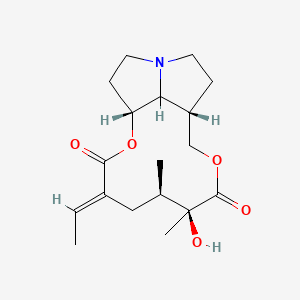
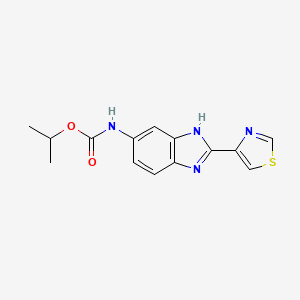
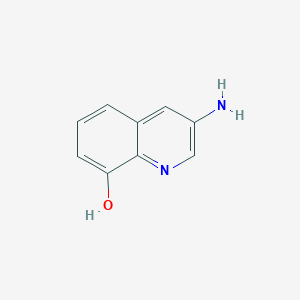
![N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine](/img/structure/B3030424.png)
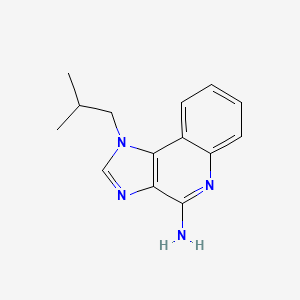
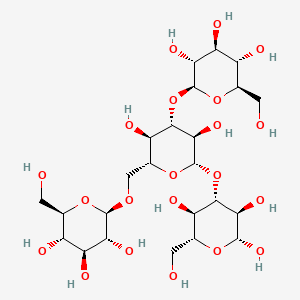
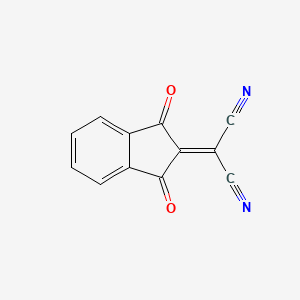
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B3030431.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B3030432.png)
